molecular formula C14H9N3O4 B2998943 2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol CAS No. 144726-79-4

2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol

Cat. No.: B2998943
CAS No.: 144726-79-4
M. Wt: 283.243
InChI Key: YHSDQSNJVVICQU-UHFFFAOYSA-N
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Description

2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol is a complex organic compound that features a nitrophenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol typically involves the reaction of 4-nitrobenzohydrazide with salicylaldehyde under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: 2-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]phenol.

    Substitution: Various ethers or esters depending on the substituent introduced.

    Oxidation: Quinones or other oxidized derivatives.

Scientific Research Applications

2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(Substituted thio)-1,3,4-oxadiazol-2-yl)phenol
  • 4-(Substituted-1-ylmethyl)-1-(2-hydroxy benzoyl)-3-methyl-1H-pyrazol-5(4H)-one
  • 2-Chloro-4-nitrophenol

Uniqueness

2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol is unique due to the combination of the nitrophenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c18-12-4-2-1-3-11(12)14-15-13(16-21-14)9-5-7-10(8-6-9)17(19)20/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSDQSNJVVICQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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